3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

Catalog No.
S3429794
CAS No.
483290-88-6
M.F
C19H20N2O2
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

CAS Number

483290-88-6

Product Name

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one

IUPAC Name

3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C19H20N2O2/c1-2-23-17-8-9-18-15(11-17)10-16(19(22)21-18)13-20-12-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3,(H,21,22)

InChI Key

OCUGVCSWRRMHDV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one, commonly referred to as BAQ, is a synthetic organic compound belonging to the quinoline family. This compound features a quinoline core with a benzylamino-methyl substituent at the 3-position and an ethoxy group at the 6-position. Its molecular formula is C19H20N2O2C_{19}H_{20}N_{2}O_{2} and it has a molecular weight of approximately 308.37 g/mol .

Quinoline derivatives, including BAQ, are recognized for their diverse biological activities, making them significant in medicinal chemistry and various industrial applications. The unique combination of functional groups in BAQ contributes to its potential efficacy in therapeutic applications.

The chemical behavior of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one can be characterized by several key reactions:

  • Formation of Quinoline Core: The synthesis typically begins with the formation of the quinoline structure through methods such as the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent.
  • Ethoxy Group Introduction: The ethoxy group can be introduced via alkylation reactions using ethyl halides and strong bases.
  • Mannich Reaction: The attachment of the benzylamino-methyl group is often achieved through a Mannich reaction, where formaldehyde and benzylamine react with the quinoline core under acidic conditions .

These reactions highlight the compound's versatility and potential for further functionalization.

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one exhibits a range of biological activities:

  • Antimicrobial Properties: Studies indicate that BAQ possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential: Research has shown that BAQ can inhibit cancer cell proliferation, induce apoptosis, and enhance cell cycle arrest, suggesting its potential as an anticancer agent.
  • Antioxidant and Anti-inflammatory Effects: The compound also demonstrates antioxidant properties, which could be beneficial in reducing oxidative stress and inflammation in various biological systems.

These biological activities underline the importance of BAQ in pharmaceutical research.

The synthesis of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one can be achieved through several methods:

  • Pfitzinger Reaction: This method involves the condensation of appropriate starting materials to form the quinoline structure.
  • Knoevenagel Condensation: This reaction facilitates the introduction of the ethoxy group into the quinoline framework.
  • One-Pot Three-Component Reaction: A recent study highlighted a method that combines all necessary reagents in one reaction vessel, yielding high amounts of BAQ with reduced toxicity to human cells.

Characterization techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure of synthesized compounds.

3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one has several notable applications:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent positions it as a valuable compound in drug discovery.
  • Chemical Biology: BAQ serves as a probe for studying enzyme interactions and cellular pathways, aiding in understanding various biological processes.
  • Industrial Uses: Beyond pharmaceuticals, this compound may find applications in developing dyes, pigments, and other chemical intermediates.

Studies on 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one have focused on its interactions with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering cellular pathways.
  • DNA/RNA Interaction: BAQ may interact with nucleic acids, influencing gene expression and protein synthesis, which is crucial for its anticancer activity.

These interaction studies are essential for elucidating the mechanisms underlying its biological effects.

Several compounds share structural similarities with 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one:

Compound NameStructure FeaturesUnique Aspects
QuinolineBasic structure without substituentsSimplest form; serves as a parent compound
ChloroquineContains a similar quinoline core; known antimalarialWell-established therapeutic use
QuinacrineSimilar structure but different substituentsAnother antimalarial; distinct pharmacological profile
7-(Benzylamino)-6-methylquinolinContains methyl group at position 6Variations in substituents affect biological activity

The uniqueness of 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one lies in its specific substituents that confer distinct biological activities and enhance pharmacokinetic properties compared to these similar compounds.

XLogP3

3.1

Dates

Last modified: 08-19-2023

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